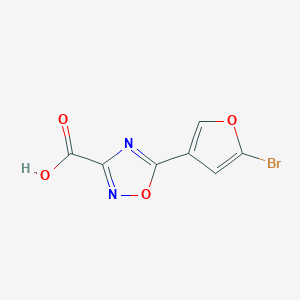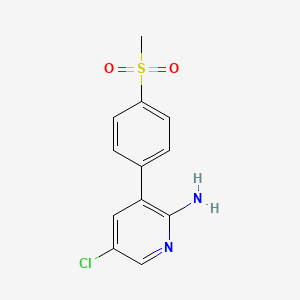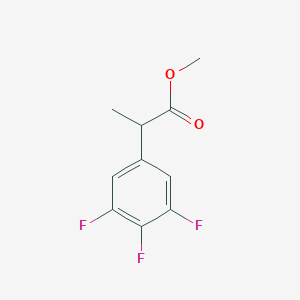
(E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is an organic compound that features a chlorinated phenyl ring and a dimethylamino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form an intermediate.
Aldol Condensation: The intermediate then undergoes an aldol condensation reaction with acetone under basic conditions to form the final product, 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-4-(dimethylamino)but-3-en-2-one
- 3-(4-fluorophenyl)-4-(dimethylamino)but-3-en-2-one
- 3-(4-methylphenyl)-4-(dimethylamino)but-3-en-2-one
Uniqueness
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8- |
InChI Key |
NQEZMSRBECRTMN-WQLSENKSSA-N |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


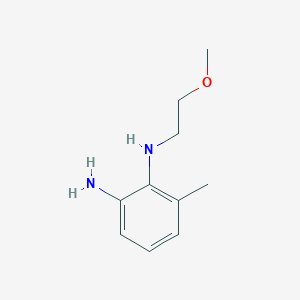
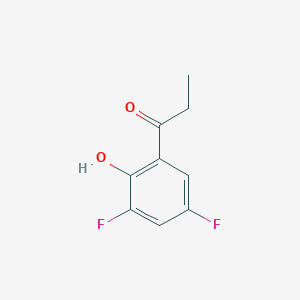


![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)




![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
